molecular formula C6H7BrF2N2 B6589201 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole CAS No. 2270913-59-0

4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole

Cat. No.: B6589201
CAS No.: 2270913-59-0
M. Wt: 225
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Description

4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a brominated and difluorinated pyrazole derivative with the molecular formula C6H7BrF2N2 and a molecular weight of 225.03 g/mol . Its structure is defined by the SMILES string CC(CN1C=C(C=N1)Br)(F)F and the InChIKey QRGOFWRHYGABGH-UHFFFAOYSA-N . This compound is a solid and should be stored in a cool, dry place in a tightly sealed container . As a pyrazole-based scaffold, it serves as a versatile chemical building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research . Pyrazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making them privileged structures in medicinal chemistry . The presence of both a bromine atom and a difluoropropyl group on the pyrazole ring offers distinct reactivity and physicochemical properties. The bromine substituent at the 4-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic and heteroaromatic systems . The 2,2-difluoropropyl moiety can influence the molecule's metabolic stability, lipophilicity, and overall bioavailability, which are critical parameters in drug design . In material science, related 4-bromo-1H-pyrazole compounds have been utilized as blocking agents for isocyanate groups in the synthesis of specialized polyurethanes, suggesting potential applications in polymer chemistry . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Researchers handling this compound should refer to the Safety Data Sheet for detailed hazard information and use appropriate personal protective equipment.

Properties

CAS No.

2270913-59-0

Molecular Formula

C6H7BrF2N2

Molecular Weight

225

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of 1H-Pyrazole

4-Bromo-1H-pyrazole (CAS 2075-45-8) serves as a key intermediate, synthesized via electrophilic aromatic substitution. In a representative procedure, bromine (1.5 equiv) in acetic acid at 0–20°C selectively substitutes the 4-position of 1H-pyrazole, yielding 4-bromo-1H-pyrazole in 46–80% yields (Table 1).

Table 1: Bromination Conditions and Yields for Pyrazole Derivatives

SubstrateBrominating AgentSolventTemperatureYieldReference
1H-PyrazoleBr₂AcOH0–20°C46%
1-Phenyl-1H-pyrazol-3-olBr₂AcOH0–60°C88%

Regioselectivity arises from the electron-rich 4-position, which is more reactive toward electrophilic attack.

N-Alkylation with 2,2-Difluoropropyl Groups

N-Alkylation of 4-bromo-1H-pyrazole introduces the 2,2-difluoropropyl moiety. A method adapted from employs sodium hydride (NaH) as a base in dimethylformamide (DMF) with 2,2-difluoropropyl bromide (or iodide) as the alkylating agent:

  • Reaction Setup : 4-Bromo-1H-pyrazole (1 equiv), NaH (1.2 equiv), and 2,2-difluoropropyl bromide (1.5 equiv) in anhydrous DMF at 0°C.

  • Conditions : Stirring at 60°C for 1–4 hours under inert atmosphere.

  • Workup : Aqueous extraction followed by column chromatography (hexane/ethyl acetate) yields this compound.

Key Considerations :

  • Base Selection : NaH ensures deprotonation of the pyrazole nitrogen, facilitating nucleophilic substitution.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMA) enhance reaction rates.

  • Temperature : Elevated temperatures (60–140°C) improve kinetics but may promote side reactions.

Synthesis of 1-(2,2-Difluoropropyl)-1H-Pyrazole

Alkylation of 1H-pyrazole with 2,2-difluoropropyl bromide under basic conditions (e.g., NaH/DMF) yields 1-(2,2-difluoropropyl)-1H-pyrazole. While specific yields are unreported in the provided sources, analogous N-alkylations of pyrazoles achieve 60–85% efficiency.

Bromination at the 4-Position

Subsequent bromination using Br₂ in acetic acid (0–20°C, 16 hours) introduces the bromo substituent. This method mirrors, where 1-(2-fluorophenyl)-1H-pyrazole is brominated at the 4-position in 46% yield. Steric and electronic effects from the 2,2-difluoropropyl group may slightly reduce reactivity compared to phenyl derivatives.

Optimization and Challenges

Regioselectivity in Bromination

The 4-position of pyrazoles is inherently more nucleophilic due to resonance stabilization of the intermediate sigma complex. However, bulky N-substituents (e.g., 2,2-difluoropropyl) may alter electronic density, necessitating optimized conditions:

  • Catalysts : Lewis acids (e.g., FeBr₃) can enhance electrophilic substitution but risk over-bromination.

  • Solvent Systems : Acetic acid promotes solubility of Br₂, while dichloromethane may reduce side reactions.

N-Alkylation Efficiency

N-Alkylation efficiency depends on:

  • Leaving Group Reactivity : Iodides > bromides; 2,2-difluoropropyl iodide may offer higher yields than bromide analogs.

  • Steric Hindrance : The difluoropropyl group’s bulk may slow alkylation, requiring prolonged reaction times.

Alternative Synthetic Approaches

Halogen Exchange

Analytical Characterization

Successful synthesis requires validation via:

  • NMR Spectroscopy :

    • ¹H NMR : Singlets for pyrazole H-3 and H-5 protons (δ 7.5–8.5 ppm).

    • ¹⁹F NMR : Doublet for CF₂ group (δ -120 to -125 ppm).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 241.06 (C₆H₇BrF₂N₂).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO)

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives

    Oxidation: Formation of pyrazole oxides

    Reduction: Formation of reduced pyrazole derivatives

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications through various reactions such as oxidation, reduction, and substitution .

Table 1: Common Reactions Involving 4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole

Reaction TypeDescriptionExample Products
OxidationConversion of bromine to bromateBromate derivatives
ReductionRemoval of bromine to yield isomersDifluoropropyl-substituted pyrazoles
SubstitutionNucleophilic substitution with aminesVarious substituted pyrazoles

Biological Applications

This compound has been investigated for its biological activity. It has shown potential as an enzyme inhibitor, particularly in studies related to liver alcohol dehydrogenase . The compound's ability to interact with biological targets makes it valuable in biochemical assays.

Case Study: Enzyme Inhibition
In vitro studies demonstrated that this compound effectively inhibits liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition suggests potential therapeutic applications in managing alcohol-related disorders .

Industrial Applications

The compound is also utilized in the production of agrochemicals and dyes. Its unique chemical properties allow for the development of specialized products that meet industry demands for efficiency and effectiveness .

Table 2: Industrial Uses of this compound

Application TypeDescription
AgrochemicalsUsed in the formulation of pesticides and herbicides
DyesActs as an intermediate in dye synthesis

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropropyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent at N1 Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key References
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole 2,2-Difluoropropyl Br C₆H₅BrF₂N₂ ~223 (calculated)
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole Cyclopropylmethyl Br C₇H₉BrN₂ 201.06
4-Bromo-1-(1-methylpropyl)-1H-pyrazole 1-Methylpropyl Br C₇H₁₁BrN₂ 215.08
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole 2-Nitrophenyl Br C₉H₆BrN₃O₂ 268.07
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Phenyl Br, OCH₃ at C3 C₁₀H₈BrN₂O 267.09

Key Observations :

  • Steric and Electronic Effects : The 2,2-difluoropropyl group in the target compound provides a balance of steric hindrance and electron-withdrawing character due to fluorine atoms, which may enhance metabolic stability compared to alkyl substituents (e.g., 1-methylpropyl in ).
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic N1 substituents (e.g., 2-nitrophenyl in ) exhibit higher molecular weights and polar surface areas, impacting solubility and bioavailability.

Physicochemical and Spectral Properties

NMR and IR Data Comparisons
  • This compound : Expected ¹H NMR signals include a triplet for -CF₂CH₂- (δ ~4.5–5.0 ppm) and a singlet for the pyrazole C5 proton. The ¹³C NMR would show CF₂ at ~110–120 ppm (¹JCF ≈ 250 Hz) .
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole : Exhibits a methoxy singlet at δ 3.9 ppm (¹H NMR) and a carbonyl signal at 1653 cm⁻¹ (IR) .
  • 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole : Aromatic protons in ¹H NMR appear as multiplets at δ 7.5–8.5 ppm, with nitro group IR stretches at ~1520 and 1350 cm⁻¹ .

Biological Activity

4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a bromine atom and a difluoropropyl group, which contribute to its unique chemical reactivity and biological properties. The compound can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and substituted acyl compounds.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-bromo-1H-pyrazole derivatives can inhibit the growth of various bacterial strains. In vitro tests revealed that certain derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. For example, 4-bromo-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it demonstrated efficacy in reducing carrageenan-induced edema, indicating its potential as an anti-inflammatory agent .

CompoundCytokine Inhibition (%) at 10 µM
This compoundTNF-α: 61%
This compoundIL-6: 76%

Enzyme Inhibition

One of the notable mechanisms of action for pyrazoles is their ability to inhibit key enzymes involved in metabolic pathways. Specifically, this compound has been identified as an inhibitor of liver alcohol dehydrogenase. This inhibition can potentially reduce the metabolism of ethanol and other substrates processed by this enzyme .

Case Studies

Several studies have highlighted the biological effects of pyrazole derivatives:

  • Antitumor Activity : A series of pyrazole derivatives were evaluated for their antitumor properties against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells .
  • Neuroprotective Effects : Research indicates that some pyrazoles can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to their ability to modulate signaling pathways involved in apoptosis .
  • Cardiovascular Effects : Another investigation found that pyrazole derivatives could lower blood pressure in hypertensive models, suggesting potential applications in cardiovascular therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole, and what intermediates are typically involved?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, analogous pyrazole derivatives are synthesized by reacting halogenated precursors (e.g., 2-chloroethyl isocyanate) with substituted amines under reflux in aprotic solvents like dichloromethane or THF . Key intermediates include halogenated alkylating agents (e.g., 2,2-difluoropropyl bromide) and pyrazole cores (e.g., 4-bromo-1H-pyrazole). Purity is typically assessed via HPLC (95–96% purity for related compounds) .
Example Characterization Data (Analogous Compounds)
Compound
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
4-Bromo-1-(2,2-difluoroethyl)-pyrazole-3-carboxylic acid

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms difluoropropyl group integration.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₇BrF₂N₂: theoretical 235.98 g/mol).
  • HPLC : Purity is validated using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodological Answer :

  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics.
  • Monitoring : TLC or in situ FTIR tracks intermediate formation. For example, analogous reactions achieve >90% yield with optimized stoichiometry .

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated pyrazoles?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
  • Software : SHELXL refines structures with anisotropic displacement parameters, while ORTEP-3 visualizes thermal ellipsoids and molecular packing .
  • Case Study : A related bromopyrazole derivative (C₂₂H₁₇BrN₂) was resolved with R-factor = 0.027, highlighting the utility of twin refinement in SHELXL for handling pseudosymmetry .

Q. How can computational modeling predict the reactivity of the difluoropropyl substituent in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to target enzymes (e.g., kinases) .

Q. What analytical approaches resolve discrepancies in NMR spectra caused by dynamic exchange or diastereotopic protons?

  • Methodological Answer :

  • Variable-Temperature NMR : Identifies coalescence temperatures for exchanging protons (e.g., -40°C to 25°C in CDCl₃).
  • COSY/NOESY : Correlates coupling networks and spatial proximity of diastereotopic hydrogens .

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